molecular formula C7H5F2NO B1593443 2,2-Difluoro-1-(pyridin-2-yl)ethanone CAS No. 80459-00-3

2,2-Difluoro-1-(pyridin-2-yl)ethanone

Cat. No.: B1593443
CAS No.: 80459-00-3
M. Wt: 157.12 g/mol
InChI Key: DUPAXXZTNNHMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The incorporation of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry and materials science. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds. The introduction of fluorine can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. It is estimated that approximately 25% of all pharmaceuticals contain at least one fluorine atom.

The presence of a difluoromethyl (CF₂) group, as seen in 2,2-Difluoro-1-(pyridin-2-yl)ethanone, is particularly noteworthy. The CF₂ group is often used as a bioisostere for other chemical groups, such as a carbonyl group, an ether oxygen, or a hydroxyl group. This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, fluorination can block sites of metabolic degradation, thereby increasing the half-life of a drug molecule in the body. The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups and create unique intermolecular interactions, such as C–F···C=O bonds, which can be crucial for a molecule's conformation and its interaction with protein targets.

The Role of the Pyridine (B92270) Moiety in Organic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. Current time information in Grand County, US. It is a core structure in numerous natural products, including alkaloids and coenzymes like NAD⁺, and is a prevalent scaffold in a vast array of synthetic compounds used in pharmaceuticals and agrochemicals. aaronchem.comCurrent time information in Grand County, US. The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene (B151609). It can act as a hydrogen bond acceptor and a base, and its presence creates a dipole moment, making the molecule more polar. aaronchem.com

In medicinal chemistry, the pyridine moiety is considered a "privileged structure" because it is capable of interacting with a wide range of biological targets. researchgate.net Pyridine derivatives have been developed to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.net The nitrogen atom can participate in crucial hydrogen bonding or coordination with metal ions within enzyme active sites. evitachem.com Its ability to serve as a bioisosteric replacement for a phenyl ring allows medicinal chemists to fine-tune a compound's solubility, polarity, and metabolic stability. evitachem.com Many FDA-approved drugs, such as Ivosidenib and Lorlatinib, contain a pyridine scaffold, highlighting its importance in drug design. researchgate.net

Overview of Difluorinated Ketones in Synthetic Pathways

Ketones containing a geminal difluoro group (a carbon atom bonded to two fluorine atoms) adjacent to the carbonyl group, known as α,α-difluoroketones, are important intermediates in organic synthesis. nih.gov Their enhanced chemical reactivity makes them versatile precursors for a variety of other fluorinated molecules. aaronchem.com The strong electron-withdrawing effect of the two fluorine atoms makes the carbonyl carbon highly electrophilic and influences the acidity of the α-protons.

The synthesis of α,α-difluoroketones can be challenging. Common methods include the direct fluorination of ketones or their enol derivatives using electrophilic fluorinating agents like Selectfluor®. nih.gov However, monofluorination is often rapid, while the introduction of the second fluorine atom can be slow because the resulting 2-fluoro-1,3-diketones exist in their keto-tautomeric forms, and the rate-determining step for difluorination is the enolization of this intermediate. nih.govresearchgate.net Other strategies include the deoxyfluorination of 1,2-dicarbonyl compounds or the oxidation of gem-difluoroalcohols. More recent methods have focused on the use of difluoromethylating reagents. For example, difluoromethyl 2-pyridyl sulfone has been developed as an effective reagent for the gem-difluoroolefination of aldehydes and ketones, which can be a pathway to related structures. evitachem.comresearchgate.net These synthetic methods provide access to valuable difluorinated building blocks like this compound, which can then be used in subsequent reactions such as nucleophilic additions and cross-coupling reactions to construct more elaborate, biologically active molecules. aaronchem.com

Table 2: General Synthetic Approaches for Related Fluorinated Pyridine Structures
Synthetic GoalGeneral MethodReagentsReference
Fluorinated Pyridines Electrophilic fluorination of dihydropyridinesSelectfluor® nih.gov
gem-Difluoro Compounds Halogen fluoride (B91410) treatment of 1,3-dithiolanes derived from ketones1,3-dibromo-5,5-dimethylhydantoin, Pyridinium (B92312) poly(hydrogen fluoride)N/A
2,2-Difluoro-1,3-diketones Direct fluorination of 1,3-diketonesFluorine gas, Quinuclidine nih.govresearchgate.net
N-Vinyl Pyridones Reaction of ketones with 2-fluoropyridineTrifluoromethanesulfonic anhydride (B1165640) (Tf₂O), NaOH chemrxiv.org

Properties

IUPAC Name

2,2-difluoro-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPAXXZTNNHMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650459
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-00-3
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Difluoro 1 Pyridin 2 Yl Ethanone and Its Derivatives

Strategies for the Construction of the 2,2-Difluoroethanone Scaffold

The introduction of a difluoromethyl ketone is a key challenge in the synthesis of the target molecule. Several methods have been developed to construct this structural motif.

One common strategy for the synthesis of difluoromethyl ketones involves the use of halodifluoromethylating agents. These reagents can react with suitable carbon nucleophiles to forge the C-CF2 bond. While a direct synthesis of 2,2-difluoro-1-(pyridin-2-yl)ethanone via this route is not extensively documented, analogous transformations provide a blueprint. For instance, the reaction of an organometallic pyridin-2-yl species with a difluoroacetyl electrophile or its synthetic equivalent could, in principle, yield the desired product.

A notable reagent in this context is difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). This stable, crystalline solid serves as a versatile precursor for the difluoromethyl group. acs.org It can be prepared in a two-step sequence involving the difluoromethylation of pyridine-2-thiol (B7724439) followed by oxidation. acs.org

The introduction of the pyridin-2-yl group can be achieved either before or after the formation of the difluoroethanone core. A scalable de novo synthesis of 2-difluoromethyl pyridines has been reported, which builds the pyridine (B92270) ring around a pre-existing difluoromethyl group. acs.org This approach offers the advantage of accessing a wide range of substitution patterns on the pyridine ring.

Alternatively, the pyridin-2-yl moiety can be introduced via nucleophilic addition of a pyridin-2-yl organometallic reagent to a difluoroacetic acid derivative. For example, the reaction of 2-lithiopyridine with ethyl difluoroacetate (B1230586) would be a plausible route to this compound.

A more direct approach involves the reaction of 1-[2-(substituted-phenyl)-2-oxo-ethyl]-pyridinium bromide with various reagents to form substituted pyridines, showcasing the versatility of pyridinium (B92312) ylides in constructing complex pyridine derivatives. amazonaws.com

Enantioselective Synthesis and Chiral Induction

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds due to the high stereoselectivity of enzymes. nih.gov The enzymatic reduction of prochiral ketones is a well-established method for producing chiral alcohols. wikipedia.orgnih.govorganicreactions.org Oxidoreductases from various microorganisms, such as Lactobacillus brevis and Candida parapsilosis, have been successfully employed for the enantioselective reduction of a broad range of ketones, including those with acetylenic functionalities. nih.gov

While specific examples of the biocatalytic reduction of this compound are not prevalent in the literature, the general applicability of these enzymatic systems suggests their potential for producing chiral 2,2-difluoro-1-(pyridin-2-yl)ethanol. The enantioselectivity of these reductions can often be tuned by modifying the substituents on the ketone, and both (R)- and (S)-specific enzymes are available, allowing access to both enantiomers of the product alcohol. nih.gov

A notable advancement in the stereoselective synthesis of related compounds involves the use of chiral difluoromethylating agents. A recently developed (R)-2-pyridyl difluoromethyl sulfoximine (B86345) reagent allows for the efficient and stereoselective introduction of the difluoro(aminosulfinyl)methyl group into carbonyls and imines. chinesechemsoc.orgcas.cn This method provides a route to chiral α,α-difluorinated sulfonamides with a quaternary stereocenter. chinesechemsoc.org

The reaction of this chiral sulfoximine with ketones proceeds with high diastereoselectivity. cas.cn Furthermore, the resulting products can be converted into chiral α-difluoromethylamines, which are valuable building blocks in medicinal chemistry. nih.gov This reagent-controlled approach offers high efficiency and a broad substrate scope. nih.gov The general procedure for the stereoselective difluoroalkylation involves reacting the ketone with the sulfoximine in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) at low temperatures. cas.cn

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable manufacturing processes. While specific research on green synthetic routes for this exact compound is not extensively documented, the principles can be applied by examining the synthesis of analogous fluorinated and pyridine-containing compounds. Key areas for green improvements include the choice of fluorinating agents, solvents, and energy sources, as well as maximizing atom economy.

A significant challenge in the synthesis of difluorinated carbonyl compounds is the introduction of the two fluorine atoms. Traditional methods may involve harsh reagents and conditions. However, recent research into the synthesis of similar structures, such as 2,2-difluoro-1,3-diketones, has explored direct fluorination using elemental fluorine (F₂) in the presence of a mediator like quinuclidine. beilstein-journals.orgnih.govresearchgate.net While this method can be effective, the use of highly toxic and difficult-to-handle fluorine gas presents significant safety and environmental concerns. From a green chemistry perspective, the ideal fluorinating agent would be safer to handle, less toxic, and highly efficient. Electrophilic fluorinating reagents like Selectfluor® are considered milder alternatives, although their use can sometimes be limited to monofluorination, with difluorination requiring prolonged reaction times or specific catalytic conditions. beilstein-journals.orgnih.gov

The choice of solvent is another cornerstone of green synthesis. Many organic reactions traditionally use volatile and often toxic organic solvents. A greener approach would involve the use of safer solvents such as water, ethanol (B145695), or other bio-derived solvents. greenchemistry.school For instance, the synthesis of certain pyridine derivatives has been successfully demonstrated using greener methods like infrared irradiation in ethanol, which can lead to higher yields and shorter reaction times. scielo.org.mx The use of water as a solvent is particularly attractive due to its non-toxic nature, non-flammability, and low cost. researchgate.net The development of synthetic routes for this compound that are compatible with aqueous media would represent a significant advancement in its green synthesis.

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the final product, is a fundamental principle of green chemistry. chemicalbook.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. Synthetic strategies for this compound should be designed to maximize the incorporation of atoms from the starting materials into the final product. This can often be achieved through the use of catalytic methods, which can reduce the need for stoichiometric reagents that end up as waste.

A comparative analysis of potential synthetic strategies for this compound from a green chemistry perspective is presented in the table below. This table highlights the potential advantages and disadvantages of different approaches, considering factors such as reagent safety, solvent choice, and energy efficiency.

Synthetic Approach Potential Green Advantages Potential Green Disadvantages Relevant Research Findings
Direct Fluorination with F₂ and Mediator Potentially high efficiency for difluorination.Use of highly toxic and hazardous elemental fluorine; potential for hazardous byproducts.Effective for synthesis of 2,2-difluoro-1,3-diketones. beilstein-journals.orgnih.govresearchgate.net
Electrophilic Fluorination (e.g., Selectfluor®) Safer fluorinating agent compared to F₂.May require harsh conditions or long reaction times for difluorination; atom economy may be lower due to the large size of the reagent.Often results in monofluorination; difluorination can be challenging. beilstein-journals.orgnih.gov
Microwave-Assisted Synthesis Reduced reaction times; improved energy efficiency; potentially higher yields.Requires specialized equipment.Successfully used for the synthesis of pyridine derivatives. scielo.org.mx
Synthesis in Aqueous Media Use of a non-toxic, non-flammable, and inexpensive solvent.The solubility of organic reactants can be a challenge.Water is a highly desirable green solvent for many organic transformations. researchgate.net
Catalytic Methods High atom economy; reduced waste generation.Development of an efficient and selective catalyst can be challenging.General principle of green chemistry to improve efficiency.

Reaction Chemistry and Transformations of 2,2 Difluoro 1 Pyridin 2 Yl Ethanone

Reactivity of the Ketone Functionality

The ketone group in 2,2-Difluoro-1-(pyridin-2-yl)ethanone is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and oxidations.

The carbonyl group of α,α-difluoroketones can be readily reduced to form the corresponding secondary alcohols. Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. chemguide.co.uklibretexts.org In a procedure analogous to the reduction of ketones, the related compound ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate is reduced to 2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol using sodium tetrahydroborate in ethanol (B145695) at 0°C. sci-hub.se This suggests a similar pathway for the reduction of the ketone. The general reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. chemguide.co.uk

Table 1: Representative Reduction of a 2,2-Difluoro-2-(pyridin-2-yl) Carbonyl Compound

Starting Material Reagent Solvent Product Ref.

This table presents data for a closely related ester, demonstrating the feasibility of reducing the carbonyl group in this molecular framework.

The enhanced electrophilicity of the carbonyl carbon in α,α-difluoroketones makes them excellent substrates for nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. rsc.orgtotal-synthesis.com

Common nucleophilic additions include reactions with organometallic reagents like Grignard reagents (R-MgX) and the Wittig reaction with phosphorus ylides (Ph₃P=CHR).

Grignard Reaction: The addition of a Grignard reagent to a ketone is a fundamental method for forming tertiary alcohols. leah4sci.commasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the intermediate alkoxide to yield the alcohol. masterorganicchemistry.com While specific examples for this compound are not detailed in the reviewed literature, the general mechanism is expected to apply.

Wittig Reaction: The Wittig reaction converts ketones into alkenes by reacting them with a phosphorus ylide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. total-synthesis.com The specific application of this reaction to this compound has not been extensively documented.

Table 2: General Nucleophilic Addition Reactions for Ketones

Reaction Type Nucleophile General Product
Grignard Reaction R-MgX Tertiary Alcohol

The oxidation of a ketone to a carboxylic acid or its derivative is a challenging transformation that typically requires cleavage of a carbon-carbon bond. Standard oxidation methods for ketones are often harsh. slideshare.netvanderbilt.edu The literature reviewed does not provide specific methods for the oxidation of the ketone functionality in this compound to a carboxylic acid derivative. The presence of the pyridine (B92270) ring and the robust difluoromethyl group may complicate standard oxidative procedures. researchgate.netresearchgate.net

Transformations Involving the Difluoro-Substituted Carbon Center

The carbon atom bearing the two fluorine atoms is another potential site for chemical modification, although these transformations are generally less common than reactions at the ketone.

The substitution of fluorine atoms in a gem-difluoro compound is a difficult process due to the strength of the carbon-fluorine bond. Reactions like the Swarts reaction, which involves halogen exchange to form alkyl fluorides, are typically used for the synthesis of fluorinated compounds rather than for the substitution of fluorine in a difluoromethylene group. rsc.org The scientific literature lacks specific examples of fluorine atom substitution on the difluoromethylene carbon of this compound.

Modifications of the Pyridine Ring

The reactivity of the pyridine ring in this compound is significantly influenced by the attached difluoroacetyl substituent. This group's powerful inductive electron-withdrawing effect deactivates the aromatic system, making certain canonical reactions more challenging while facilitating others.

Electrophilic aromatic substitution (EAS) on a pyridine ring is inherently more difficult than on a benzene (B151609) ring due to the electronegativity of the nitrogen atom, which reduces the ring's nucleophilicity. uoanbar.edu.iq In the case of this compound, the presence of the potent electron-withdrawing 2,2-difluoroacetyl group further deactivates the pyridine ring. uoanbar.edu.iq This deactivation is a consequence of the inductive effect of the fluorine atoms and the carbonyl group, which significantly lowers the electron density of the aromatic system.

Consequently, the pyridine ring in this compound is highly resistant to electrophilic attack. Reactions such as nitration and halogenation, which are typical for aromatic systems, would require extremely harsh conditions and are generally not feasible. uoanbar.edu.iq Under strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, creating a pyridinium (B92312) salt. This positive charge further intensifies the deactivation of the ring, rendering it inert to most electrophiles. uoanbar.edu.iq

Substituent Effect on Pyridine EASReactivityDirecting Influence
Activating Groups (e.g., -OCH₃, -NH₂) ** IncreasedOrtho, Para
Deactivating Groups (Halogens) DecreasedOrtho, Para
Strongly Deactivating Groups (e.g., -NO₂, -CN, -COCHF₂) **Strongly DecreasedMeta
This table summarizes the general influence of different types of substituents on the rate and regioselectivity of electrophilic aromatic substitution on a pyridine ring.

In stark contrast to its inertness toward electrophiles, the pyridine ring of this compound is highly activated for nucleophilic attack. The electron-withdrawing difluoroacetyl group makes the ring electron-deficient, thereby increasing its susceptibility to attack by nucleophiles. mdpi.com This is a common strategy for the functionalization of pyridine rings that bear electron-withdrawing groups. acs.orgcapes.gov.br

Nucleophilic addition to electron-deficient pyridines, often followed by oxidation or elimination, is a powerful method for introducing substituents onto the ring. mdpi.comyoutube.com For pyridines substituted with an electron-withdrawing group at the 2-position, nucleophilic attack typically occurs at the C-4 or C-6 positions. The resulting dearomatized dihydropyridine (B1217469) intermediate can then be rearomatized. mdpi.com While specific studies on this compound are not prevalent, the principles of nucleophilic dearomatization of activated pyridines suggest its potential in synthesis. mdpi.com For productive dearomatization, functionalization of the pyridine nitrogen is often required to create a more electrophilic pyridinium ion. mdpi.com

The conversion of the pyridine nitrogen to a pyridine N-oxide is a versatile strategy to modify the ring's reactivity. acs.orgthieme-connect.de The N-oxide group is dipolar, with a negatively charged oxygen and a positively charged nitrogen. thieme-connect.de This feature has several consequences: it increases the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack, while also making the ring susceptible to certain nucleophilic reactions. nih.gov

For a pyridine ring bearing a strong electron-withdrawing group like the difluoroacetyl group, forming the corresponding N-oxide could potentially alter its reaction profile. The presence of an electron-withdrawing group can stabilize the N-oxide. nih.gov While electrophilic substitution would still be challenging, the N-oxide functionality can be used as a handle for further transformations. For example, pyridine N-oxides can be deoxygenated, a reaction that can be achieved with high selectivity using various reagents, including photoredox catalysis. researchgate.net This property is useful in multistep syntheses where the N-oxide is used to direct substitution and is later removed. acs.org

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of reactions involving this compound and related compounds is crucial for controlling reaction outcomes and developing new synthetic methods. Key mechanistic pathways include radical-chain processes and those elucidated by advanced analytical and computational techniques.

Radical reactions provide a powerful avenue for the functionalization of organofluorine compounds. These reactions typically proceed via a radical-chain mechanism, which consists of three main phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the formation of a radical species, usually through the homolytic cleavage of a weak bond by heat or light. libretexts.org

Propagation: This is the "chain" part of the reaction. A radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.org These steps are repeated many times for each initiation event.

Termination: The chain is concluded when two radical species combine to form a stable, non-radical product. libretexts.org

Radical additions to gem-difluoroalkenes, which can be synthesized from ketones like this compound, often proceed by addition of a radical to the difluorinated carbon. This generates a stable β,β-difluororadical intermediate that can be trapped to form the final product, retaining both fluorine atoms. nih.gov The stability of the radical intermediates plays a key role in determining the reaction's regioselectivity. youtube.com

StageDescriptionGeneral Example (Radical Halogenation of an Alkane, R-H)
Initiation Formation of initial radical species.X₂ → 2 X•
Propagation A cycle of reactions where one radical is consumed and another is generated.R-H + X• → R• + H-XR• + X₂ → R-X + X•
Termination Combination of two radicals to form a stable molecule, ending the chain.X• + X• → X₂R• + X• → R-XR• + R• → R-R
This table outlines the fundamental steps of a typical radical-chain reaction mechanism.

Modern physical organic chemistry relies heavily on a combination of kinetic experiments and computational modeling to unravel complex reaction mechanisms.

In-line UV-Vis Spectroscopy is a powerful process analytical technology (PAT) for monitoring the progress of organic reactions in real-time. acs.orgspectroscopyonline.com Because absorbance is directly proportional to concentration (Beer-Lambert Law), this non-destructive technique can track the disappearance of reactants and the formation of products or intermediates that absorb in the UV-visible range. fiveable.menumberanalytics.com This allows for the determination of reaction kinetics, which is fundamental to understanding the reaction mechanism. fiveable.menumberanalytics.com

Density Functional Theory (DFT) Calculations have become an indispensable tool for investigating reaction mechanisms at the molecular level. aip.orgresearchgate.net DFT can be used to model the structures of reactants, intermediates, transition states, and products. researchgate.net By calculating the energies of these species, chemists can map out the potential energy surface of a reaction, determine activation energies, and predict the most likely reaction pathway. aip.orgresearchgate.net For reactions involving fluorinated compounds, DFT calculations have been used to study the impact of fluorine substitution on radical stability and reactivity, providing insights into reaction kinetics and regioselectivity. acs.orgnih.gov DFT studies have also been crucial in understanding the mechanisms of fluorination reactions and the role of various reagents. aip.orgresearchgate.net

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2,2-Difluoro-1-(pyridin-2-yl)ethanone. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and chemical environment can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the single proton of the difluoromethyl group.

The pyridine ring contains four aromatic protons, each in a unique chemical environment, leading to four separate signals. Their chemical shifts are influenced by the electron-withdrawing nature of the difluoroacetyl substituent. The proton on the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (according to the n+1 rule for spin-spin coupling). The chemical shifts for the pyridine protons are typically found in the downfield region of the spectrum, characteristic of aromatic systems.

Detailed spectral assignments for analogous pyridinyl compounds can be found in the literature, providing a basis for predicting the spectral features of the title compound. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 (Py) 8.0 - 8.2 d (doublet) ~8.0
H-4 (Py) 7.8 - 8.0 t (triplet) ~7.5
H-5 (Py) 7.4 - 7.6 t (triplet) ~7.5
H-6 (Py) 8.6 - 8.8 d (doublet) ~4.5

Note: Predicted values are based on general principles and data for structurally related compounds. organicchemistrydata.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In this compound, seven distinct carbon signals are expected: five for the pyridine ring and two for the difluoroacetyl group.

The carbonyl carbon (C=O) signal typically appears significantly downfield, in the range of 185-195 ppm. The carbon of the difluoromethyl group (CHF₂) will be observed as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons are also influenced by the substituent, with C-2 and C-6 appearing at lower fields compared to C-3, C-4, and C-5.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O 188.0 (t) t (triplet)
CHF₂ 112.0 (t) t (triplet)
C-2 (Py) 152.0 s (singlet)
C-3 (Py) 125.0 s (singlet)
C-4 (Py) 137.0 s (singlet)
C-5 (Py) 128.0 s (singlet)

Note: Predicted values are based on established chemical shift correlations and data for analogous compounds. mdpi.com

Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the adjacent proton. The chemical shift provides a sensitive probe of the electronic environment around the fluorine nuclei.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Note: Predicted values are based on typical ranges for difluoromethyl ketone moieties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-F bonds, C-H bonds, and the pyridine ring.

The most prominent peak will be the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1740 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon atom can shift this absorption to a higher frequency. The C-F stretching vibrations are expected to appear in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching and ring vibrations for the pyridine moiety will also be present.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch 1720 - 1740
C-F Stretch 1100 - 1300
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C, C=N Ring Stretch 1400 - 1600

Note: Predicted values are based on standard IR correlation tables and data for similar structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring and the carbonyl group are the principal chromophores. The intense absorption bands, typically observed below 300 nm, are attributed to π → π* transitions within the aromatic system. A weaker absorption band at a longer wavelength, often above 300 nm, can be assigned to the n → π* transition of the carbonyl group. For related acetylpyridine compounds, absorption maxima have been reported around 219 nm, 258 nm, and 286 nm in acetonitrile. nih.gov

Table 5: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

Electronic Transition Predicted Wavelength (λmax, nm)
π → π* ~220, ~260

Note: Predicted values are based on data from analogous aromatic ketones. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) of the molecular ion can be measured with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₇H₅F₂NO), the expected exact mass can be calculated. The mass spectrum will show a molecular ion peak [M]⁺ and various fragment ions resulting from the cleavage of the molecule. Key fragmentation pathways would likely involve the loss of the difluoroacetyl group or cleavage within the pyridine ring.

Table 6: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[C₇H₅F₂NO]⁺ Molecular Ion 157.03
[C₆H₄N]⁺ Loss of COCHF₂ 78.03

Note: The molecular formula of this compound is C₇H₅F₂NO, with a calculated molecular weight of approximately 157.12 g/mol .

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. libretexts.org This method relies on the diffraction of an X-ray beam by the ordered atomic lattice of a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule. libretexts.org

A review of the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, indicates that the specific crystal structure of this compound has not been deposited as of this writing. uiowa.educam.ac.uk However, analysis of closely related fluorinated pyridine compounds provides valuable insight into the types of crystal structures and intermolecular forces that would likely be observed.

For instance, studies on various fluorinated pyridines, such as 3-fluoropyridine (B146971) and 3,5-difluoropyridine, have shown that crystal packing is heavily influenced by a combination of weak interactions, including potential C—H···F, C—H···N hydrogen bonds, and π–π stacking interactions. acs.orgfigshare.com In the crystal structure of a silver(I) complex with 2′,6′-difluoro-2,3′-bipyridine, the packing is stabilized by C—H···O hydrogen bonds, halogen···π interactions, and weak π–π stacking, resulting in a complex three-dimensional network. nih.gov For this compound, one would anticipate a structure governed by similar weak hydrogen bonds involving the fluorine atoms and the pyridine ring, as well as potential π-stacking of the aromatic rings.

To illustrate the data obtained from an XRD analysis, the crystallographic information for a related heterocyclic compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, is presented below. researchgate.net

Interactive Table: Example Crystallographic Data for 1-(2-chloro-4-phenylquinolin-3-yl)ethanone
ParameterValue
Chemical FormulaC₁₇H₁₂ClNO
Formula Weight281.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.013(3)
b (Å)9.073(2)
c (Å)12.636(3)
β (°)107.46(3)
Volume (ų)1312.3(5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.426

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to predict and interpret the structural, electronic, and energetic properties of molecules. These in-silico methods complement experimental data and offer insights into molecular behavior that can be difficult to observe directly.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nanobioletters.com This method allows for the calculation of a molecule's properties by modeling its electron density. For this compound, DFT calculations would be employed to determine its optimized ground-state geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and a host of electronic properties. researchgate.netnanobioletters.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

While specific DFT studies on this compound are not prominent in the literature, numerous analyses of related pyridine derivatives demonstrate the utility of this approach. princeton.edunih.gov For example, DFT calculations on other bioactive pyridine derivatives have been used to correlate theoretical parameters with observed biological activity. nih.gov

The following table presents typical parameters that would be calculated in a DFT study, using data for a representative bioactive pyridine derivative as an illustrative example.

Interactive Table: Example of DFT-Calculated Molecular Properties
PropertyTypical Calculated Value (Example)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-2.9 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)3.6 eVIndicates chemical reactivity and stability
Dipole Moment4.0 DebyeMeasures overall molecular polarity
Molecular Electrostatic PotentialVaries across moleculePredicts sites for intermolecular interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding to other molecules.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-C single bond connecting the carbonyl group and the difluoromethyl group. Furthermore, simulations in an aqueous environment could reveal how water molecules solvate the compound, providing insight into its solubility and the stability of its hydrate (B1144303), if one exists. If the compound were being studied as a potential enzyme inhibitor, MD simulations could model its binding process within the enzyme's active site, elucidating the key interactions and dynamic behavior that govern its inhibitory function.

Quantum chemical calculations encompass a range of methods, including DFT and more fundamental ab initio approaches, that are based on solving the Schrödinger equation. These calculations provide profound insights into molecular structure and intermolecular forces.

Applications in Advanced Chemical Research and Development

Medicinal Chemistry and Drug Discovery

In the intricate process of drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a widely adopted strategy to enhance pharmacological profiles. The title compound, 2,2-Difluoro-1-(pyridin-2-yl)ethanone, serves as a key intermediate in this context, offering a gateway to novel therapeutics with improved potency, metabolic stability, and bioavailability.

The difluoromethyl (CF2H) group is recognized as a crucial bioisostere in medicinal chemistry, often employed to replace functional groups like alcohols, thiols, or amines. This substitution can lead to enhanced drug-target interactions and improved pharmacokinetic properties. The CF2H group can act as a hydrogen bond donor, which can be pivotal for target affinity and specificity. nih.gov Moreover, its introduction can increase lipophilicity, which is a key factor in a drug's ability to cross biological membranes. nih.gov

Research has demonstrated that the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine can serve as an effective bioisosteric strategy. nih.gov This substitution can enhance the biological activity of the parent compound, opening new avenues for drug design and development. nih.gov While direct studies on this compound as a bioisosteric replacement are not extensively documented, the principles established with related structures underscore its potential in this area. The difluoromethyl ketone moiety, in particular, can hydrate (B1144303) in aqueous environments to form a gem-diol, which can act as a transition-state mimic for certain enzymatic reactions. olemiss.edu

Table 1: Comparison of Physicochemical Properties of Functional Groups and their Difluoromethyl Bioisostere

Functional GroupHydrogen BondingLipophilicity (logP)Metabolic Stability
Hydroxyl (-OH)Donor & AcceptorLowProne to oxidation
Thiol (-SH)DonorModerateProne to oxidation
Amine (-NH2)Donor & AcceptorVariableProne to metabolism
Difluoromethyl (-CF2H) Donor Increased Generally high

The electrophilic nature of the carbonyl carbon in difluoromethyl ketones makes them attractive candidates for the design of enzyme inhibitors, particularly for cysteine and serine proteases. nih.gov These ketones can form a reversible covalent bond with the active site nucleophile of the enzyme, leading to potent inhibition.

In the context of antiviral research, difluoromethyl ketones have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. researchgate.net For instance, a dipeptidyl difluoromethyl ketone has shown significant antiviral activity against the human coronavirus 229E (hCoV-229E) with an EC50 value of 12.9 µM. researchgate.net Computational studies suggest that the two fluorine atoms of the difluoromethyl group can form halogen bonds with residues in the S1' pocket of the enzyme. researchgate.net While research on this compound as a direct inhibitor is not prominent, its core structure represents a valuable starting point for the synthesis of more complex, targeted inhibitors.

Trifluoromethyl ketones, which are structurally related to difluoromethyl ketones, have also been successfully developed as inhibitors of the SARS-CoV 3CL protease. nih.gov One such inhibitor demonstrated time-dependent inhibition with a Ki value of 0.3 μM after a 4-hour incubation period. nih.gov This highlights the potential of fluorinated ketones in the development of effective antiviral agents.

Pyridine-based compounds are known to interact with a wide range of biological targets, thereby modulating various cellular pathways. The incorporation of a difluoromethyl ketone into a pyridine (B92270) scaffold, as seen in this compound, can lead to compounds with novel biological activities.

For example, difluoromethyl ketones have been successfully designed as agonists for the γ-aminobutyric acid type B (GABAB) receptor. acs.org One such compound demonstrated a tendency to reduce the acoustic startle response in mice, which is indicative of an anxiolytic profile. acs.org Structure-activity relationship studies revealed that the difluoromethyl group was essential for this activity, as replacing the fluorine atoms with hydrogen resulted in an inactive analogue. acs.org

Furthermore, thieno[2,3-b]pyridine (B153569) analogues have been synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), a target in cancer therapy. nih.gov The most active compound in this series exhibited an IC50 of 170 nM against eEF2-K in vitro. nih.gov These findings suggest that derivatives of this compound could potentially be developed as modulators of key biological pathways implicated in various diseases.

Pyridine and its derivatives have a long-standing history in the development of anticancer and antimicrobial agents. The pyridine nucleus is a common feature in many FDA-approved drugs and natural products with therapeutic properties. google.com

While specific studies on the anticancer and antimicrobial activity of this compound are limited, research on structurally related compounds provides valuable insights. For example, a series of 3-fluoro and 3,3-difluoro substituted β-lactams, which can be considered related to difluoro ketones, have shown potent antiproliferative activity against various cancer cell lines. nih.gov One compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, exhibited significant activity in MCF-7 human breast cancer cells with an IC50 value of 0.095 µM. nih.gov

In the antimicrobial arena, various pyridine derivatives have demonstrated efficacy against a range of pathogens. googleapis.com For instance, certain alkyl pyridinol compounds have shown potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org The development of novel 2,3-pyrrolidinedione analogues has also led to compounds with anti-biofilm activity against S. aureus. wikipedia.org These examples highlight the potential for derivatives of this compound to be explored for their anticancer and antimicrobial properties.

Table 2: Anticancer Activity of a Related Fluorinated β-Lactam

CompoundCancer Cell LineIC50 (µM)
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.095 nih.gov
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMDA-MB-231 (Breast)0.620 nih.gov

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biochemical processes in vivo. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics. researchgate.net The synthesis of ¹⁸F-labeled analogues of biologically active molecules is a crucial area of research for developing new diagnostic tools.

The pyridine moiety is present in many PET radiotracers. The radiosynthesis of ¹⁸F-labeled compounds often involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a suitable leaving group. google.com While the direct radiosynthesis of an ¹⁸F-labeled analogue of this compound has not been specifically reported, the synthesis of other ¹⁸F-labeled pyridaben (B1679940) analogues for myocardial perfusion imaging has been successfully achieved. olemiss.edu In these studies, typical decay-corrected radiochemical yields were around 50%, with radiochemical purities exceeding 98% after purification. olemiss.edu

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

In a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, SAR trends indicated that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. ipindia.gov.in This suggests that the substitution pattern on the aromatic ring attached to the core scaffold plays a critical role in determining biological activity.

For pyridin-2(1H)-one derivatives evaluated as urease inhibitors, SAR analysis revealed that electron-releasing groups were important for modulating their biological activity. In the case of difluoromethyl ketone GABAB receptor agonists, the presence of the fluorine atoms was found to be essential for activity. acs.org

These examples, while not directly involving this compound, establish a framework for potential SAR studies on its derivatives. By systematically modifying the pyridine ring, the difluoromethyl ketone moiety, and any appended functional groups, researchers can elucidate the key structural features required for a desired biological effect, paving the way for the development of more potent and selective therapeutic agents.

Materials Science and Advanced Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them attractive for applications in materials science. Fluorinated pyridine derivatives are utilized in the development of advanced materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics.

This compound and its isomers are recognized as important building blocks in organic synthesis. allfluoro.comchemicalregister.combtcpharm.comchemicalbook.com Chemical suppliers list these compounds as intermediates for the construction of more complex molecules. allfluoro.comchemicalregister.com The presence of the reactive ketone group alongside the difluorinated carbon and the pyridine ring allows for a variety of chemical transformations. Organic building blocks are fundamental components for the modular, bottom-up assembly of molecular architectures, including supra-molecular complexes and organic molecular constructs, which are pivotal in medicinal chemistry, organic chemistry, and material chemistry. The difluoromethyl group, in particular, is of high interest in drug research as it can significantly influence the properties of bioactive molecules. uni-muenster.de

The strategic placement of fluorine atoms can enhance metabolic stability and lipophilicity in target molecules. mdpi.com The pyridine moiety itself is a common nitrogen heterocycle found in a significant percentage of top-selling agrochemicals and pharmaceuticals, highlighting the value of pyridine-based building blocks. researchgate.net The synthesis of new pyridine derivatives is a continuous effort in the development of novel compounds with desired biological activities and material properties. acs.org

Table 1: Examples of this compound and its Isomers as Building Blocks

Compound NameCAS NumberSupplier Information
This compound80459-00-3Available from various chemical suppliers for research and development purposes. allfluoro.combtcpharm.comepa.gov
2,2-Difluoro-1-(pyridin-3-yl)ethanone155557-13-4Listed as a building block and intermediate by chemical suppliers. chemicalregister.com
2,2-Difluoro-1-(pyridin-4-yl)ethanol267875-65-0A related reduced form, also used as a building block in synthesis. bldpharm.comlookchem.com
1-(5-(2,2-difluoroethoxy)pyridin-3-yl)ethanone2000128-87-8A derivative available for chemical synthesis. chemicalbook.com

While specific research detailing the direct application of this compound in liquid crystal displays (LCDs) and organic solar cells (OSCs) is not extensively documented in publicly available literature, the properties of fluorinated pyridine compounds suggest potential utility in these fields. The introduction of fluorine can influence the mesomorphic (liquid crystalline) properties of compounds and enhance the performance of materials used in organic electronics.

Pyridine derivatives are known to be used in the construction of organic semiconductors. nih.gov The development of new materials for OSCs is an active area of research, with a focus on creating efficient and stable components. While current research highlights various organic dyes and fullerene derivatives, the exploration of fluorinated building blocks like this compound could offer a pathway to novel materials with tailored electronic properties for such applications. Further research is required to fully elucidate the potential of this specific compound in LCD and OSC technologies.

Agrochemical Applications

Pyridine-based compounds are of significant importance in the agrochemical industry, forming the core of many fungicides, herbicides, and insecticides. nih.gov The incorporation of fluorine, particularly trifluoromethyl and difluoromethyl groups, is a well-established strategy to enhance the efficacy and biological activity of pesticides. nih.govagropages.com This is attributed to the unique physicochemical properties conferred by fluorine, which can increase metabolic stability and binding affinity to target enzymes. nih.gov

Although direct application data for this compound in commercial agrochemicals is limited, its structure is analogous to key intermediates used in the synthesis of potent agrochemicals. For instance, trifluoromethylpyridine (TFMP) derivatives are crucial for producing a wide range of crop protection products. nih.gov The synthesis of these agrochemicals often involves the use of fluorinated pyridine building blocks. ccspublishing.org.cn

The general synthetic routes to fluorinated pyridine agrochemicals often start from substituted picolines (methylpyridines), which undergo chlorination followed by fluorination. agropages.com For example, 2-chloro-3-(trifluoromethyl)pyridine (B31430) is an intermediate for the herbicide flazasulfuron. agropages.com Given this precedent, this compound represents a potential precursor for novel agrochemicals. The difluoromethyl group is a bioisostere of other functional groups and can impart desirable properties to the final product. uni-muenster.de The development of new methods for the precise introduction of difluoromethyl groups into pyridine rings is an active area of research, underscoring the importance of such compounds in designing next-generation agrochemicals. uni-muenster.de

Table 2: Examples of Fluorinated Pyridine-Based Agrochemicals

AgrochemicalTypeKey Fluorinated Intermediate (Example)
Flupyrsulfuron-methyl-sodiumHerbicide2-fluoro-6-trifluoromethyl pyridine agropages.com
ThiazopyrHerbicide2-fluoro-6-trifluoromethyl pyridine agropages.com
BicyclopyroneHerbicide2-fluoro-6-trifluoromethyl pyridine agropages.com
SulfoxaflorInsecticide2-fluoro-6-trifluoromethyl pyridine agropages.com
PicoxystrobinFungicide2-hydroxy-6-trifluoromethyl pyridine agropages.com
Haloxyfop-methylHerbicide2,3-dichloro-5-(trifluoromethyl)pyridine agropages.com
Fluazifop-P-butylHerbicide2-chloro-5-(trifluoromethyl)pyridine nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-Difluoro-1-(pyridin-2-yl)ethanone, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Direct fluorination : React 2-acetylpyridine with Selectfluor in acetonitrile at 80°C for 12 hours. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Multi-step synthesis : Start with pyridine derivatives and introduce fluorine via halogen-exchange reactions (e.g., using KF/18-crown-6 in DMF) .
  • Optimization : Yield and purity depend on solvent polarity (e.g., DMF enhances fluorination efficiency), temperature (higher temps reduce side products), and stoichiometric ratios (excess fluorinating agent improves conversion) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • NMR :
  • ¹H NMR : Aromatic protons on pyridine appear as doublets (δ 8.5–9.0 ppm). The ethanone carbonyl adjacent to fluorine shows deshielding (δ 190–200 ppm in ¹³C NMR) .
  • ¹⁹F NMR : Two equivalent fluorine atoms on the ethanone group resonate at δ -110 to -120 ppm .
  • IR : Strong C=O stretch near 1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
  • X-ray crystallography : Resolves dihedral angles between pyridine and ethanone groups, critical for understanding conformational stability .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties relevant to drug design?

  • Methodology :

  • Lipophilicity : Fluorine atoms increase logP values (measured via HPLC), enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism in liver microsome assays (e.g., t½ > 120 mins in human hepatocytes) .
  • Electron-withdrawing effects : The -CF₂ group polarizes the carbonyl, increasing electrophilicity (measured via Hammett σ constants) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Purity validation : Use HPLC (≥99% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, concentrations, incubation times). For example, conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 50 μM) may arise from differing MTT assay protocols .
  • Mechanistic studies : Perform target engagement assays (e.g., SPR or ITC) to confirm direct binding to purported biological targets .

Q. How can computational modeling predict the compound’s behavior in catalytic or enzymatic systems?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) and nucleophilic attack sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (binding energy ≤ -8.0 kcal/mol suggests strong inhibition) .
  • Collision cross-section (CCS) prediction : Machine learning models (e.g., DeepCCS) predict CCS values for ion mobility spectrometry (e.g., [M+H]+: 133.0 Ų) .

Q. What are the challenges in elucidating reaction mechanisms involving this compound, and how can kinetic studies address them?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions. Monitor via UV-Vis kinetics (λ = 300 nm for intermediate detection) .
  • Isotope labeling : Use ¹⁸O-labeled water to trace keto-enol tautomerization pathways .
  • Time-resolved spectroscopy : Stopped-flow NMR captures short-lived intermediates (e.g., fluorinated enolates) in cross-coupling reactions .

Q. How does the compound’s stereoelectronic profile affect its reactivity in cross-coupling reactions?

  • Methodology :

  • X-ray crystallography : Resolves the dihedral angle (≈30°) between pyridine and ethanone, influencing conjugation and electron withdrawal .
  • Hammett analysis : Substituent constants (σₚ = +0.78) confirm the -CF₂ group’s strong electron-withdrawing effect, activating the carbonyl for nucleophilic attack .
  • Catalytic screening : Test Pd-catalyzed Suzuki couplings; fluorine’s electronegativity enhances oxidative addition rates (k = 0.15 min⁻¹ with Pd(PPh₃)₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1-(pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1-(pyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.